molecular formula C16H16O2 B029252 2-(3-benzylphenyl)propanoic Acid CAS No. 73913-48-1

2-(3-benzylphenyl)propanoic Acid

Cat. No. B029252
CAS RN: 73913-48-1
M. Wt: 240.3 g/mol
InChI Key: RYYYTOGKTKBJDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Benzylphenyl)propanoic Acid and its derivatives involves several key reactions. For instance, 3-(4-Phenyl) benzoyl propionic acid, a related compound, is used to synthesize heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones, showcasing the versatility of benzylphenylpropanoic acids in organic synthesis (Soliman, Bakeer, & Attia La., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as 3-(2-Methyl-3-methylsulfanyl-1-benzofuran-5-yl)propanoic acid, has been studied, revealing almost planar benzofuran ring systems and crystal structures stabilized by aromatic π–π stacking interactions, H2C—H⋯π interactions, and intermolecular O—H⋯O hydrogen bonds (Choi, Seo, Son, & Lee, 2007).

Chemical Reactions and Properties

This compound and its analogs undergo various chemical reactions. For example, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, demonstrating the reactivity of such compounds in forming cyclic structures (Brown, Denman, & O'donnell, 1971).

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal stability and molecular alignments, can be tuned through chemical modifications. For instance, side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with different tails show varied mesomorphic behaviors, highlighting the impact of chemical structure on physical properties (Kong & Tang, 1998).

Chemical Properties Analysis

The chemical properties of this compound and related compounds include their reactivity towards various nucleophiles and the formation of complex structures. For example, the carbopalladation of nitriles using (2-Iodophenyl)acetonitrile with alkynes leads to the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives, showcasing the complex chemical behavior of these compounds (Tian, Pletnev, & Larock, 2003).

Mechanism of Action

Deoxyketoprofen, also known as 2-(3-benzylphenyl)propanoic Acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties .

Target of Action

Deoxyketoprofen primarily targets cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are chemicals involved in inflammation and pain .

Mode of Action

Deoxyketoprofen works by inhibiting the cyclooxygenase pathway , thereby reducing prostaglandin synthesis . This inhibition results in decreased production of prostaglandins, which in turn reduces inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by deoxyketoprofen is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, deoxyketoprofen prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

Deoxyketoprofen, given as a tablet, is rapidly absorbed, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .

Result of Action

The result of deoxyketoprofen’s action is a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .

Action Environment

The action of deoxyketoprofen can be influenced by various environmental factors. For instance, the absorption rate and maximal plasma concentration of the drug can be reduced when it is ingested with food . Furthermore, genetic polymorphisms in genes encoding metabolizing enzymes or transporters can influence the pharmacokinetics of deoxyketoprofen .

Safety and Hazards

Specific safety and hazard information for 2-(3-benzylphenyl)propanoic Acid is not available .

Relevant Papers The relevant papers analyzed include a study on the structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)propanoic acid derivatives as dual mechanism drugs . Another paper discusses the process for the preparation of 2-(3-benzoylphenyl)-propionic acid .

Biochemical Analysis

Biochemical Properties

Deoxyketoprofen acts by inhibiting both cyclooxygenases 1 and 2 . These enzymes are involved in the biosynthesis of prostaglandins PGE1, PGE2, PGF1, and PGF2 together with thromboxanes A2 and B2 from arachidonic acid . The inhibition of these enzymes by Deoxyketoprofen results in the reduction of prostaglandin synthesis .

Cellular Effects

Deoxyketoprofen has been shown to have effects on various types of cells and cellular processes. It influences cell function by reducing the production of prostaglandins, which play a key role in inflammation, pain, and fever . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Deoxyketoprofen involves its binding to and inhibition of the cyclooxygenase enzymes . This results in a decrease in the production of prostaglandins, thereby exerting its analgesic, antipyretic, and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Deoxyketoprofen has been shown to have a rapid onset of action, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . It does not accumulate significantly when administered as 25mg of free acid 3 times daily .

Dosage Effects in Animal Models

In animal models, the effects of Deoxyketoprofen have been shown to vary with different dosages . At doses above 7mg, Deoxyketoprofen was significantly superior to placebo in animals with moderate to severe pain . A dose-response relationship could be seen in the time-effects curves .

Metabolic Pathways

Deoxyketoprofen is metabolized primarily through glucuronidation . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites . No ( R )- (−)-ketoprofen is found in the urine after administration of Deoxyketoprofen, confirming the absence of bioinversion of the ( S )- (+)-enantiomer in humans .

Transport and Distribution

Deoxyketoprofen is strongly bound to plasma proteins, particularly albumin . The disposition of ketoprofen in synovial fluid does not appear to be stereoselective . Deoxyketoprofen trometamol is not involved in the accumulation of xenobiotics in fat tissues .

properties

IUPAC Name

2-(3-benzylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(16(17)18)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYYTOGKTKBJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449455
Record name 2-(3-Benzylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73913-48-1
Record name 2-(3-Benzylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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